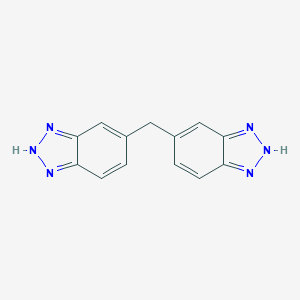

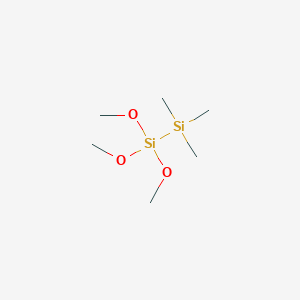

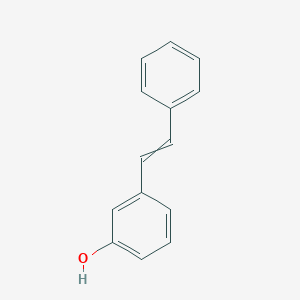

![molecular formula C11H12N2O2 B101928 Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 16205-45-1](/img/structure/B101928.png)

Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

説明

Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds, specifically the pyrazolopyridine derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related pyrazolopyridine derivatives involves various strategies. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides was achieved by first preparing methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate and then treating it with POCl3 to give a reactive chloro derivative, which was further reacted with amines and other reagents to yield the corresponding 7-substituted derivatives . Similarly, the synthesis of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines was carried out through a three-component reaction involving aminoazoles, acetoacetic ester, and aldehydes . These methods demonstrate the versatility in synthesizing pyrazolopyridine derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectroscopic methods such as IR spectroscopy and PMR spectrometry . In some cases, the structure is further confirmed by independent synthesis and 13C NMR spectroscopy . These techniques ensure the accurate identification of the synthesized molecules and their structural integrity.

Chemical Reactions Analysis

Pyrazolopyridine derivatives undergo various chemical reactions. For example, 2-hydroxypyrazolo[1,5-a]pyridine was shown to undergo nitrosation, nitration, and bromination at the C-3 position. It also reacted with diazomethane and dimethyl sulfate to give methoxypyrazolo[1,5-a]pyridine and other methylated products . The reactivity of these compounds is influenced by the presence of functional groups and the specific conditions employed during the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. For instance, the presence of substituents such as aryl or heteryl groups can affect the antimicrobial activity of these compounds . The solubility, melting points, and stability of these compounds can vary significantly based on their specific substituents and structural conformations. These properties are crucial for their potential applications in pharmaceuticals and as intermediates in chemical syntheses.

科学的研究の応用

Fluorescent Molecules for Studying Intracellular Processes

- Scientific Field : Bioorganic Chemistry

- Application Summary : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications. They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

- Methods of Application : The compounds are synthesized using a simpler and greener methodology compared to other compounds used for similar purposes. Their photophysical properties can be tuned, which is beneficial for various applications .

- Results or Outcomes : The compounds have shown promising results in terms of their absorption and emission behaviors. Their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Antimicrobial Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity .

- Methods of Application : The compounds are synthesized using precursors like 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile .

Synthesis of New Compounds

- Scientific Field : Organic Chemistry

- Application Summary : Pyrazolo[1,5-a]pyrimidines are used as building blocks in the synthesis of new compounds. For example, ethyl 5-amino-1-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate, a related compound, has been synthesized using this compound .

- Methods of Application : The compound is synthesized using a solution of ethyl 5-amino-1-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate and ammonia in tetrahydrofuran .

Optical Applications

- Scientific Field : Materials Science

- Application Summary : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications. They are used in a variety of applications, including studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

- Methods of Application : The compounds are synthesized using a simpler and greener methodology compared to other compounds used for similar purposes. Their photophysical properties can be tuned, which is beneficial for various applications .

- Results or Outcomes : The compounds have shown promising results in terms of their absorption and emission behaviors. Their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

特性

IUPAC Name |

ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-8(2)5-4-6-10(9)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBRIZZPBNROSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=C(N2N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599747 | |

| Record name | Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |

CAS RN |

16205-45-1 | |

| Record name | Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

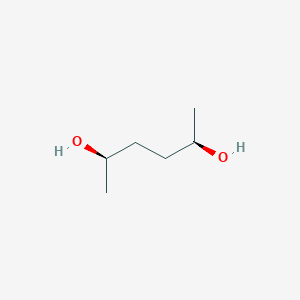

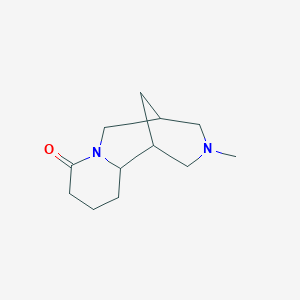

![5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B101846.png)

![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)